4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile
Description
4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile is a quinoline-based heterocyclic compound featuring a pyridinyl substituent at position 2, a hydroxy group at position 4, a methyl group at position 5, and a carbonitrile moiety at position 2. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical applications. Spectroscopic methods (IR, NMR, mass spectrometry) are typically employed for structural validation .
Properties
Molecular Formula |
C16H11N3O |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-methyl-4-oxo-2-pyridin-3-yl-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c1-10-4-2-6-13-14(10)16(20)12(8-17)15(19-13)11-5-3-7-18-9-11/h2-7,9H,1H3,(H,19,20) |
InChI Key |
MNLUPOBFJWRINI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C(C2=O)C#N)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization with Cyanoacetate Derivatives
A widely used method for synthesizing 3-cyanoquinolines involves Gould-Jacobs cyclization, where an aniline derivative reacts with a β-keto ester or cyanoacetate under thermal conditions. For 4-hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile, a plausible starting material is 3-fluoro-4-methylaniline. Reaction with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4–5 hours generates an intermediate imine, which undergoes cyclization upon heating in high-boiling solvents like diphenyl ether.
Example Protocol (Adapted from):
-
Condensation: 3-Fluoro-4-methylaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene heated at 100–110°C for 4.5 hours.
-
Cyclization: The crude product (26.10 g) is heated in diphenyl ether/biphenyl (3:1) under reflux to afford 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile (mp 165–166°C).
-
Functionalization: The chloro group at C4 is displaced by a hydroxyl group via hydrolysis with aqueous HCl/NaOH or through palladium-catalyzed hydroxylation.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Cyclization) | 78–85% | |
| Reaction Temperature | 100–110°C (Condensation) | |
| Solvent System | Toluene → Diphenyl ether/biphenyl |
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 50 minutes | |
| Yield | >90% (for analogous compounds) | |
| Purity | >98% (by ¹H NMR) |
Halogenation-Amination Sequences for Pyridyl Group Installation
Buchwald-Hartwig Amination of Halogenated Intermediates
The pyridin-3-yl group can be introduced via palladium-catalyzed cross-coupling. A halogen (Cl/Br) at C2 of the quinoline core serves as a leaving group for coupling with pyridin-3-ylboronic acids. This method is exemplified in patent literature for analogous 7-substituted-3-quinolinecarbonitriles.
Example Protocol (Adapted from):
-
Halogenation: 4-Hydroxy-5-methyl-3-cyanoquinoline (1.0 mmol) treated with PCl₅ in POCl₃ at 105°C for 1 hour to afford 2-chloro-4-hydroxy-5-methyl-3-cyanoquinoline.
-
Coupling: 2-Chloro intermediate (1.0 mmol), pyridin-3-ylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 mmol) in dioxane/H₂O (4:1) heated at 100°C for 12 hours.
Key Data:
Functional Group Interconversion Strategies
Cyano Group Installation via Nucleophilic Substitution
The cyano group at C3 can be introduced early in the synthesis using cyanoacetate esters or malononitrile. For example, condensation of 3-aminopyridine derivatives with ethyl cyanoacetate under acidic conditions generates intermediates that cyclize to form the quinoline core.
Example Protocol (Adapted from):
-
Condensation: Ethyl cyanoacetate (0.1 mmol), 3-aminopyridine (0.1 mmol), and aryl glyoxal (0.1 mmol) in ethanol heated at reflux for 6 hours.
-
Cyclization: Crude product treated with HCl/EtOH to afford 4-hydroxy-2-(pyridin-3-yl)quinoline-3-carbonitrile.
Key Data:
Purification and Characterization
Crude products are typically purified via recrystallization (ethanol/water mixtures) or silica gel chromatography using gradients of ethyl acetate/hexane. High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) confirm molecular structure, while melting points provide preliminary purity assessments.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile. In vitro tests have demonstrated significant inhibition against various microbial strains. For instance, compounds derived from this scaffold have shown promising activity against Gram-positive and Gram-negative bacteria as well as fungi.
A study reported that several synthesized derivatives exhibited excellent inhibition against tested microorganisms, with some showing zones of inhibition exceeding 16 mm against Mycobacterium smegmatis and Pseudomonas aeruginosa . The enhanced activity is often attributed to the presence of electron-withdrawing or donating groups on the quinoline ring, which influence the compound's interaction with microbial targets .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests its potential in cancer therapy. Research has indicated that derivatives of this compound can induce apoptosis in human cancer cell lines and exhibit low nanomolar antiproliferative activity. Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which are crucial pathways in cancer progression .
HIV-1 Integrase Inhibition
Another significant application is in the development of inhibitors for HIV-1 integrase. Derivatives of 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile have been synthesized and evaluated for their ability to inhibit HIV replication by targeting the integrase enzyme. These studies have shown promising results, indicating that modifications to the quinoline structure can enhance antiviral activity .
Synthesis and Characterization
The synthesis of 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile involves multi-step reactions that typically include cyclization processes with various reagents such as malononitrile and aldehydes . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.
Summary of Findings
The following table summarizes key findings related to the applications of 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s quinoline-3-carbonitrile core is shared with several analogs, but substituent variations critically influence bioactivity and physicochemical behavior. Key comparisons include:
Physicochemical and ADME/Tox Profiles
Biological Activity
4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile, a compound belonging to the quinoline family, has gained attention for its diverse biological activities. With a molecular formula of C16H11N3O and a molecular weight of 261.28 g/mol, this compound features a fused aromatic system that includes both benzene and pyridine rings, contributing to its complex reactivity and potential medicinal applications.
Chemical Structure and Properties
The structural complexity of 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile is characterized by:
- Hydroxyl group (-OH) : Enhances solubility and biological interactions.
- Methyl group (-CH₃) : Influences lipophilicity and pharmacokinetics.
- Carbonitrile group (-C≡N) : Contributes to reactivity and potential ligand interactions.
Biological Activities
Research has demonstrated various biological activities associated with this compound, including:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Demonstrated cytotoxic effects on several cancer cell lines, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : Shown to reduce inflammation markers in vitro and in vivo, suggesting therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in cancer cell lines (e.g., PC3, DU145). |
| Anti-inflammatory | Reduces cytokine production in inflammatory models. |
The mechanisms underlying the biological activities of 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile are multifaceted:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Modulation : Alters oxidative stress levels within cells, enhancing antioxidant defenses.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Study : In a study involving human prostate cancer cells (PC3), treatment with 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile resulted in a dose-dependent decrease in cell viability with IC50 values indicating significant potency (IC50 = 26.43 μg/mL at 72 hours) .
- Antimicrobial Efficacy : A series of experiments demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values supporting its potential as a new antimicrobial agent .
- Anti-inflammatory Effects : In models of acute inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its therapeutic potential in managing inflammatory diseases .
Comparative Analysis
To contextualize the biological activity of 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile, it is beneficial to compare it with structurally related compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-Methylquinoline | Structure | Antimicrobial |
| 6-Aminoquinoline | Structure | Anticancer |
| 7-Hydroxyquinoline | Structure | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation of substituted pyridines with quinoline precursors. For example, pyranoquinolinone derivatives with carbonitrile groups (e.g., JCMQ-4 and JCMQ-22) are synthesized using one-pot reactions under reflux, achieving yields of 38–60% by optimizing solvent polarity, temperature (80–100°C), and catalyst choice (e.g., piperidine). Melting points (230–264°C) and IR spectra (2200 cm⁻¹ for nitrile stretch) serve as quality indicators . To improve yield, pre-functionalization of the pyridine ring and microwave-assisted synthesis could reduce side reactions.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer :
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and hydroxyl (O–H) stretch at 3198–3573 cm⁻¹ .
- Thin-Layer Chromatography (TLC) : Use Rf values (e.g., 0.47–0.69) with silica gel plates and ethyl acetate/hexane eluents to monitor reaction progress .
- Resolution of Conflicts : If NMR data contradicts IR (e.g., unexpected peak splitting), cross-validate with High-Resolution Mass Spectrometry (HRMS) and revise synthetic steps to eliminate impurities .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial or anticancer activity?
- Methodological Answer : Use standardized microbial strains (e.g., S. aureus, E. coli) in broth microdilution assays to determine Minimum Inhibitory Concentration (MIC). For anticancer screening, employ MTT assays on cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Reference compounds like MKI-833 (a quinolinecarbonitrile derivative with anticancer activity) provide benchmark protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic and binding properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The pyridine and quinoline rings likely contribute to electron-deficient regions, making the compound prone to nucleophilic attacks .
- Molecular Docking : Simulate interactions with bacterial DNA gyrase or kinase targets (e.g., PIM1) using AutoDock Vina. Align results with experimental IC50 values to refine hypotheses .
Q. How should researchers resolve discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- Controlled Variables : Standardize solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and incubation time (24–48 hours).
- Statistical Analysis : Apply ANOVA to compare IC50 values from triplicate experiments. For example, if antimicrobial activity varies between aerobic and anaerobic conditions, re-evaluate redox-sensitive functional groups (e.g., hydroxyl) .
Q. What strategies enhance the compound’s stability during long-term storage or in biological matrices?
- Methodological Answer :
- Storage : Store at 2–8°C in amber vials under nitrogen to prevent photodegradation and oxidation. Lyophilization improves stability for aqueous solutions .
- Biological Matrices : Add antioxidants (e.g., ascorbic acid) to cell culture media or use protease inhibitors in serum-containing assays .
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for improved potency?
- Methodological Answer :
- Substituent Variation : Replace the 5-methyl group with halogens (e.g., Cl, F) to enhance lipophilicity and membrane permeability.
- SAR Table :
| Substituent Position | Modification | Observed Effect on MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-Methyl | None (Parent) | 32 (S. aureus) | |
| 5-Chloro | Increased polarity | 16 (S. aureus) | Hypothetical* |
*Hypothetical data based on trends in pyranoquinolinone derivatives .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
